N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine
Description
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-2-5-12(17-9)8-14-11-4-3-10-7-15-16-13(10)6-11/h2-7,14H,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDYDTKJEVASMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC3=C(C=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine typically involves the reaction of 5-methylfuran-2-ylmethanol with an appropriate indazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: The methyl group on the furan ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the indazole ring.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indazole ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The furan ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methylfuran group introduces moderate electron-donating properties compared to the electron-withdrawing chloropyrimidine group in pazopanib analogs. This may reduce binding affinity to kinase targets reliant on polar interactions but enhance membrane permeability .
Physicochemical Properties
| Property | This compound | N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | 5-(4-Fluorophenyl)-1H-imidazol-2-amine |
|---|---|---|---|
| Molecular Weight | ~257.3 | 367.84 | 574.63 |
| LogP (Predicted) | ~2.1 | ~3.5 | ~4.0 |
| Solubility (aq., mg/mL) | ~0.5 (low) | ~0.2 (very low) | <0.1 (insoluble) |
Implications : Lower molecular weight and moderate LogP of the target compound suggest favorable pharmacokinetics relative to bulkier analogs, though solubility remains a challenge .
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-methylfuran with 2H-indazol-6-amine, utilizing various coupling strategies to achieve the desired product. Recent studies have optimized synthetic routes to enhance yield and purity, which are crucial for subsequent biological evaluations.
2.1 Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.9 | Cell cycle arrest at G2/M phase |
The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, particularly through the activation of apoptotic cascades.
2.2 Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial properties against various pathogens. The following table summarizes its efficacy against selected bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications on the indazole core and the furan substituent can significantly alter its potency and selectivity.
3.1 Key Modifications
- Indazole Substituents : Variations in substituents at different positions on the indazole ring have been shown to enhance anticancer activity.
- Furan Ring Alterations : Substituting different functional groups on the furan ring can improve antimicrobial efficacy and reduce toxicity.
4.1 In Vivo Studies
In vivo studies using murine models have provided insights into the pharmacokinetics and therapeutic potential of this compound:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
5. Conclusion
This compound represents a promising candidate in drug discovery, particularly for cancer therapy and antimicrobial applications. Ongoing research is essential to further elucidate its mechanisms of action, optimize its chemical structure, and evaluate its clinical potential.
Q & A
Q. How can researchers design a robust synthetic route for N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine?
- Methodological Answer : Begin with a retrosynthetic analysis, identifying key intermediates such as the indazole core and 5-methylfuran-2-ylmethyl moiety. Use protecting groups (e.g., Boc for amines) to prevent side reactions during coupling steps. For example, highlights the use of spectroscopic and DFT studies to validate intermediates in analogous indazole derivatives . demonstrates stepwise nitro reduction and amidation protocols for structurally similar compounds, which can guide optimization of reaction conditions (e.g., solvent polarity, temperature) .
Q. What spectroscopic and computational methods are effective for characterizing this compound?
- Methodological Answer : Combine - and -NMR to confirm regiochemistry of the indazole and furan substituents. IR spectroscopy can validate hydrogen bonding in the amine group. For computational validation, employ Density Functional Theory (DFT) to compare experimental and calculated vibrational frequencies or -NMR chemical shifts, as demonstrated in for related indazole-thiazole hybrids . Single-crystal X-ray diffraction (as in ) is critical for resolving ambiguities in stereochemistry or intermolecular interactions .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA) to map reaction pathways and transition states. emphasizes integrating computational reaction path searches with experimental validation to minimize trial-and-error approaches. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the indazole ring, guiding functionalization strategies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound using Design of Experiments (DoE)?
- Methodological Answer : Implement a factorial design to evaluate variables such as catalyst loading, temperature, and solvent polarity. recommends fractional factorial designs to reduce experimental runs while capturing interaction effects. For example, a factorial design could optimize amidation efficiency, with ANOVA used to identify significant factors. Response surface methodology (RSM) further refines optimal conditions .
Q. How should contradictions in pharmacological data for this compound be resolved?
- Methodological Answer : Conduct a systematic meta-analysis of dose-response curves and binding assays to identify outliers. highlights the importance of structure-activity relationship (SAR) studies for indazole derivatives; cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays). Theoretical frameworks () can reconcile discrepancies by modeling ligand-receptor dynamics or off-target effects .
Q. What strategies validate this compound as a kinase inhibitor in complex biological systems?
- Methodological Answer : Use competitive ATP-binding assays (e.g., TR-FRET) to confirm kinase inhibition. Pair this with CRISPR-based kinase knockout models to isolate target-specific effects. discusses indazole derivatives’ roles in targeting AMPA receptors and CDK inhibitors, suggesting similar mechanistic studies (e.g., Western blotting for phosphorylation status) . Molecular dynamics simulations can further predict binding stability in physiological conditions.
Q. How can solubility and bioavailability of this compound be improved without compromising activity?
- Methodological Answer : Explore prodrug strategies (e.g., esterification of the amine group) or co-crystallization with cyclodextrins. demonstrates the use of piperazine derivatives to enhance solubility in nitrobenzamide analogs . Parallel artificial membrane permeability assays (PAMPA) and HPLC-based logP measurements can prioritize derivatives with balanced lipophilicity ( ) .
Data Analysis and Contradiction Management
Q. What statistical tools are recommended for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC/EC values. Use the Benjamini-Hochberg procedure to correct for false discoveries in high-throughput screens. underscores the utility of statistical software (e.g., R or JMP) for dose-response curve fitting and outlier detection .
Q. How can AI-driven simulations accelerate the discovery of derivatives of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
